REACTION_CXSMILES
|
[CH:1](=[C:4]1[CH2:8][CH2:7][CH2:6][C:5]1=[O:9])[CH2:2][CH3:3].B(F)(F)F.[CH2:14]=[CH:15][C:16](=C)[CH3:17].[C:19]1(C)C=CC=CC=1>>[CH2:15]([CH:16]1[C:4]2([C:5](=[O:9])[CH2:6][CH2:7][CH2:8]2)[CH2:1][CH:2]=[C:3]([CH3:19])[CH2:17]1)[CH3:14]
|
Name
|
propylidene cyclopentanone
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C(CC)=C1C(CCC1)=O
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was then added dropwise over 3 hours at 0° C
|
Duration
|
3 h
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1CC(=CCC12CCCC2=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 198 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 103% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |